4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-9-3-1-4-10(15)8(9)7-16-19-12(17-18-13(19)20)11-5-2-6-21-11/h1-7H,(H,18,20)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJVBSWVGVRKR-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- The 2,6-dichlorophenyl group in the target compound and enhances antinociceptive activity compared to mono-chlorinated analogues .
- Thiophen-2-yl and pyridin-4-yl substituents (as in ) improve metal chelation capacity, relevant for anticancer applications.
Anticancer Activity
- Target Compound: Limited direct data, but structurally similar compounds (e.g., ) show moderate to significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cells via metal complexation .
- Pyridin-4-yl Analogues: Metal complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol exhibit 40–60% cell inhibition at 50 µM .
Antinociceptive Activity
- 2,6-Dichlorophenyl Derivatives : Compounds with this group (e.g., ) show enhanced activity in acetic acid-induced writhing tests, attributed to COX-2 inhibition and electronic effects of chlorine atoms .
Antiviral Potential
Physicochemical and ADMET Properties
Notes:
Structural Characterization Trends
- NMR Spectroscopy :
- X-ray Crystallography: Analogues like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione form hydrogen-bonded hexamers, suggesting the target compound may adopt similar packing motifs .
Biological Activity
The compound 4-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (commonly referred to as DCTT ) is a member of the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of DCTT, focusing on its antimicrobial, antifungal, and anticancer properties. The aim is to synthesize findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
DCTT features a triazole ring with a thiol group and a dichlorophenyl moiety. Its chemical formula is with a molecular weight of approximately 439.32 g/mol. The presence of the thiol group is significant for its reactivity and biological activity.
Antimicrobial Activity
DCTT has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that triazole derivatives exhibit significant antibacterial activity due to their ability to inhibit bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.12 - 1.95 µg/mL |
| Staphylococcus aureus | 1 - 2 µg/mL |
| Pseudomonas aeruginosa | 0.5 - 3 µg/mL |
Research indicates that DCTT has comparable or superior activity against resistant strains when compared to traditional antibiotics like ciprofloxacin .
Antifungal Activity
In addition to antibacterial effects, DCTT has shown promising antifungal activity. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
| Fungal Strain | Activity |
|---|---|
| Candida albicans | Moderate inhibition |
| Aspergillus niger | Significant inhibition |
These findings suggest that DCTT could be developed as an antifungal agent, particularly in treating infections caused by resistant fungal strains.
Anticancer Activity
The potential anticancer properties of DCTT have also been explored. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 - 30 |
| A549 (lung cancer) | 15 - 25 |
Mechanistic studies suggest that DCTT may induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
The mechanism by which DCTT exerts its biological effects involves multiple pathways:
- Inhibition of Enzymes : DCTT may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Induction of Apoptosis : In cancer cells, DCTT appears to activate apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Studies
Several case studies highlight the effectiveness of DCTT in various applications:
- Antibacterial Efficacy : In a study conducted by Mohammed et al., DCTT derivatives displayed enhanced antibacterial activity against multi-drug resistant strains compared to existing antibiotics .
- Fungal Resistance : A clinical evaluation showed that DCTT was effective against azole-resistant Candida species, indicating its potential as a treatment alternative .
- Cancer Treatment : In vitro studies on breast cancer cells demonstrated that DCTT significantly reduced cell viability and induced apoptosis at low concentrations, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
